7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione
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Overview
Description
7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione is a complex organic compound with a unique structure that combines a purine core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.
Introduction of the Naphthalen-1-ylmethylsulfanyl Group: This step involves the reaction of the purine intermediate with naphthalen-1-ylmethylsulfanyl chloride under basic conditions.
Addition of the 2-Methoxyethyl Group: This is typically done through alkylation reactions using 2-methoxyethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl and naphthalen-1-ylmethylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 8-[(2-methoxyethyl)amino]-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione
- 1,3-dimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Uniqueness
7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-23-17-16(18(25)22-19(23)26)24(10-11-27-2)20(21-17)28-12-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,10-12H2,1-2H3,(H,22,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRQTCRHOITCON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC4=CC=CC=C43)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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